molecular formula C19H11BrN4 B15078139 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-78-5

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15078139
CAS No.: 114991-78-5
M. Wt: 375.2 g/mol
InChI Key: GYVSQRFJZGZALJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound featuring a fused imidazo-phenazine core substituted with a bromine atom at the ortho position of the phenyl ring. This compound is synthesized via condensation reactions between phenazine diamines and substituted aldehydes, as demonstrated in studies of related imidazo[4,5-b]phenazine derivatives .

Key properties include:

  • Molecular Formula: C19H11BrN4
  • Molecular Weight: 375.23 g/mol
  • Spectral Data: Characterized by NMR, FTIR, and HRMS, with absorption peaks indicative of aromatic C-H stretching (3000–3100 cm⁻¹) and bromine-related vibrations (500–600 cm⁻¹) .

Properties

CAS No.

114991-78-5

Molecular Formula

C19H11BrN4

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2-bromophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11BrN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H

InChI Key

GYVSQRFJZGZALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 2-bromobenzaldehyde with 1,2-diaminobenzene under oxidative conditions. This reaction can be catalyzed by various agents, including palladium catalysts, to facilitate the formation of the imidazo[4,5-b]phenazine core . The reaction conditions often require elevated temperatures and the presence of an oxidizing agent such as potassium persulfate.

Industrial Production Methods

Industrial production of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[4,5-b]phenazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
2-(2-Bromophenyl)-1H-imidazo[4,5-b]phenazine 2-Bromophenyl C19H11BrN4 375.23 >300* ~70*
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine 4-Bromophenyl C19H11BrN4 375.23 >300 81
2-(4-Methoxy-3-nitrophenyl)-1H-imidazo[4,5-b]phenazine 4-Methoxy, 3-nitro C20H13N5O3 379.35 >300 81
2-(Trifluoromethyl)-1H-imidazo[4,5-b]phenazine CF3 C14H7F3N4 288.23 N/A N/A
1,5-Bis(4-chlorophenyl)-2,5-dihydro-2,2-dimethyl-1H-imidazo[4,5-b]phenazine 4-Cl (x2), dimethyl C24H18Cl2N4 445.33 >300 46–53
Key Observations:

Nitro and methoxy groups (e.g., 3a in ) enhance electron-withdrawing effects, which may improve DNA intercalation properties.

Thermal Stability :

  • All analogs exhibit melting points >300°C, indicating high thermal stability due to aromatic stacking and hydrogen bonding .
Key Findings:
  • Bromine Effects : Bromine substituents produce distinct UV-Vis absorption at ~290 nm, useful for fluorescence-based applications .
  • Synthetic Efficiency : Yields vary widely (15–90%) depending on substituent reactivity and purification methods .
Key Insights:
  • Anticancer Potential: Methylfuran-substituted derivatives (e.g., 6c) show potent Topo I/IIα inhibition (IC50 < 1 μM), outperforming bromophenyl analogs .
  • Fluorescence : Hydroxy and methoxy substituents (e.g., 3h in ) enhance fluorescence quantum yield (~0.45), making them suitable for sensing applications .

Biological Activity

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound belonging to the phenazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine can be represented as follows:

C17H12BrN3\text{C}_{17}\text{H}_{12}\text{BrN}_3

This compound features a bromophenyl substituent attached to an imidazo[4,5-b]phenazine core, which enhances its biological activity and stability.

Antimicrobial Activity

Research indicates that 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics.

  • Mechanism of Action : The compound's antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to other phenazine derivatives known for their antimicrobial effects.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Candida albicans< 20 µg/mL

Antitumor Activity

The antitumor potential of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has been explored through various in vitro studies. The compound demonstrates cytotoxic effects on cancer cell lines.

  • Case Study : In a study involving human leukemia (HL-60) cells, the compound exhibited an EC50 value of approximately 25 µM, indicating a promising therapeutic index for further development in cancer treatment.
Cell Line EC50 (µM)
HL-60 (Leukemia)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)35

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. It is believed that the imidazole and phenazine moieties contribute to its ability to scavenge free radicals.

  • Research Findings : In assays measuring DPPH radical scavenging activity, the compound showed an IC50 value of 15 µg/mL, suggesting strong antioxidant potential.

Synthesis and Derivatives

The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine can be achieved through various methods involving the condensation of appropriate precursors. Notably, derivatives with different substituents have been synthesized to enhance biological activity.

Notable Derivatives

  • 2-(4-chlorophenyl)-1H-imidazo[4,5-b]phenazine : Exhibits enhanced antimicrobial properties.
  • 2-(3-nitrophenyl)-1H-imidazo[4,5-b]phenazine : Shows increased cytotoxicity against cancer cell lines.

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